molecular formula C23H22N4O3 B11185514 6-(2,4-dimethoxyphenyl)-9-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

6-(2,4-dimethoxyphenyl)-9-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

Cat. No.: B11185514
M. Wt: 402.4 g/mol
InChI Key: PTBOGLXAAOWGJC-UHFFFAOYSA-N
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Description

6-(2,4-dimethoxyphenyl)-9-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a complex organic compound that belongs to the class of triazoloquinazolines.

Preparation Methods

The synthesis of 6-(2,4-dimethoxyphenyl)-9-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one typically involves the use of key intermediates and specific reagents. One common synthetic route includes the reaction of 3-benzyl-2-hydrazinoquinoxaline with various reagents to form the desired triazoloquinazoline structure . The reaction conditions often involve the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as acetic acid or hydrochloric acid to facilitate the cyclization process . Industrial production methods may scale up these reactions using continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

6-(2,4-dimethoxyphenyl)-9-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include the use of organic solvents, controlled temperatures, and specific catalysts to achieve the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism by which 6-(2,4-dimethoxyphenyl)-9-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one exerts its effects involves interactions with specific molecular targets and pathways. It has been shown to inhibit certain enzymes and proteins involved in cell proliferation and survival, leading to the induction of apoptosis in cancer cells . The compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic processes .

Comparison with Similar Compounds

When compared to other similar compounds, 6-(2,4-dimethoxyphenyl)-9-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one stands out due to its unique combination of structural features and biological activities. Similar compounds include:

The uniqueness of this compound lies in its specific substituent groups and the resulting biological activities, making it a valuable compound for further research and development .

Properties

Molecular Formula

C23H22N4O3

Molecular Weight

402.4 g/mol

IUPAC Name

6-(2,4-dimethoxyphenyl)-9-phenyl-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one

InChI

InChI=1S/C23H22N4O3/c1-29-16-8-9-17(20(12-16)30-2)15-10-18-21(19(28)11-15)22(14-6-4-3-5-7-14)27-23(26-18)24-13-25-27/h3-9,12-13,15,22H,10-11H2,1-2H3,(H,24,25,26)

InChI Key

PTBOGLXAAOWGJC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C2CC3=C(C(N4C(=NC=N4)N3)C5=CC=CC=C5)C(=O)C2)OC

Origin of Product

United States

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